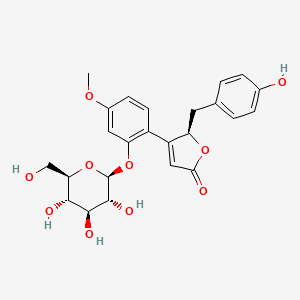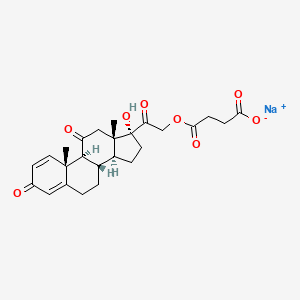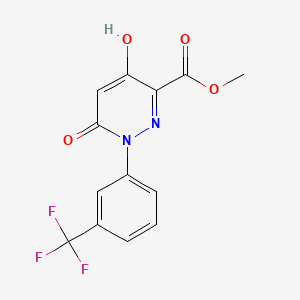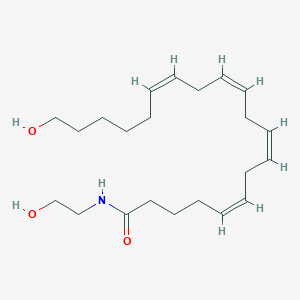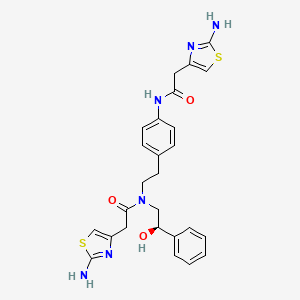
Mirabegron Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mirabegron Impurity 4, also known as this compound, is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.669. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency .
Mode of Action
It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity .
Biochemical Pathways
The biochemical pathway of this compound involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO) . This reaction leads to the formation of a Mirabegron dimer bridged by methylene .
Pharmacokinetics
Studies on mirabegron have shown that it has poor solubility and low bioavailability . Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability .
Result of Action
The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity . This helps in managing the symptoms of overactive bladder (OAB).
Action Environment
The formation of this compound is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients . Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity . Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product .
Biochemical Analysis
Biochemical Properties
Mirabegron Impurity 4 is formed by a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The amount of formaldehyde has a linear relationship with the content of the generated dimer impurity within a certain range .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through a reaction between Mirabegron and formaldehyde . The reaction rate and the level of this impurity generated are higher at higher temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, the level of this compound under the accelerated stability condition for 6 months was as high as 0.19%, which had a trend to exceed the identification threshold of 0.2% from ICH Q3B .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVOWZGHSXRG-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
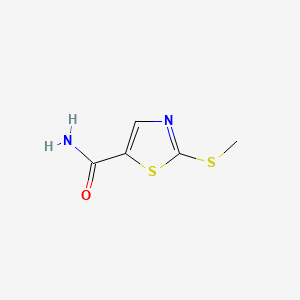



![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
